molecular formula C18H21NO B12595635 1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- CAS No. 650607-90-2

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)-

Cat. No.: B12595635
CAS No.: 650607-90-2
M. Wt: 267.4 g/mol
InChI Key: CKTVQCBXWKTEEX-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with two phenyl groups at positions 2 and 5 and a hydroxyl ethyl group (-CH2CH2OH) at position 1. The stereochemistry at positions 2 and 5 (S,S configuration) confers enantiomeric specificity, which is critical for applications in asymmetric synthesis, catalysis, or pharmaceuticals.

Properties

CAS No.

650607-90-2

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]ethanol

InChI

InChI=1S/C18H21NO/c20-14-13-19-17(15-7-3-1-4-8-15)11-12-18(19)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1

InChI Key

CKTVQCBXWKTEEX-ROUUACIJSA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)CCO)C3=CC=CC=C3

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)CCO)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

1-Pyrrolidineethanol, 2,5-diphenyl-, (2S,5S)- has the molecular formula C18H21NO. Its structure includes a pyrrolidine ring and two phenyl groups, which contribute to its unique biological activity.

Mechanisms of Biological Activity

The biological activity of 1-Pyrrolidineethanol can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role.
  • Neuroprotective Effects : Studies have shown that compounds similar to 1-Pyrrolidineethanol can activate the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and providing neuroprotection against conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The inhibition of nuclear factor-kappa B (NF-κB) signaling has been observed in related compounds, which reduces inflammation and may alleviate conditions such as acute lung injury .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress by enhancing Nrf2 signaling
NeuroprotectionReduces neuroinflammation and cognitive dysfunction in animal models
Anti-inflammatoryInhibits NF-κB signaling to reduce inflammation in lung injury models

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyrrolidine derivatives, it was found that treatment with a compound similar to 1-Pyrrolidineethanol led to significant reductions in markers of oxidative stress in neuronal cultures exposed to amyloid-beta. This suggests that the compound may enhance cellular defense mechanisms against neurotoxicity .

Case Study 2: Inhibition of Inflammation

Another study focused on the effects of pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated that it effectively reduced inflammatory markers in a murine model of acute lung injury. The inhibition of NF-κB was crucial in this process, highlighting the potential for similar compounds to modulate inflammatory responses .

Comparison with Similar Compounds

Diphenyl-Substituted Pyrrolidine Derivatives

Compound A : (2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7)

  • Structure: Lacks the ethanol substituent but shares the diphenyl-pyrrolidine core and (S,S) stereochemistry.
  • Properties : The absence of the hydroxyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility in polar solvents. This compound’s rigidity due to phenyl groups may improve stability in catalytic systems .

Compound B : 1-Methyl-(2S,5S)-di-(2-phenethyl)-pyrrolidine hydrochloride

  • Structure : Features phenethyl (CH2CH2Ph) groups instead of phenyl and a methyl group at position 1.
  • The hydrochloride salt improves solubility, a common strategy for pharmaceutical formulations .

Key Differences :

  • The ethanol group in the target compound introduces hydrogen-bonding capability, impacting solubility and interactions with biological targets compared to Compound A and B.
  • Stereochemical alignment (S,S) in all three compounds suggests shared utility in enantioselective processes.

Heterocyclic Analogs: 1,3,4-Oxadiazoles

Compound C : 2,5-Diphenyl-1,3,4-oxadiazole

  • Structure : Replaces pyrrolidine with an oxadiazole ring (O and N atoms).
  • Properties: The planar, π-conjugated system enhances electronic delocalization, making it suitable for optoelectronic applications. Unlike the target compound, it lacks stereogenic centers and hydrogen-bond donors .

Key Differences :

  • The pyrrolidine ring in the target compound offers conformational flexibility, whereas oxadiazoles are rigid.
  • The ethanol substituent provides a reactive site for further functionalization, absent in Compound C.

Stereochemical Variants

Compound D : (2R,5S)-2,5-Diisopropylpiperazine

  • Structure : Piperazine ring with isopropyl groups; differing stereochemistry (R,S) and ring size (six-membered vs. five-membered).
  • Applications : Used in ligand design for metal catalysis. The larger ring size alters chelation properties compared to pyrrolidine derivatives .

Key Differences :

  • The (S,S) configuration in the target compound may optimize chiral induction in asymmetric reactions.
  • Piperazine derivatives often exhibit higher basicity due to additional nitrogen atoms.

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Target Compound: The ethanol group enhances water solubility via hydrogen bonding, critical for bioavailability in drug design. However, phenyl groups contribute to lipophilicity, balancing solubility and membrane penetration .
  • Analogs: Non-hydroxylated analogs (e.g., Compound A) are more lipophilic, favoring organic phase reactions but limiting biomedical applications.

Stereochemical Impact

  • The (2S,5S) configuration is conserved in high-purity syntheses (e.g., biotransformation of 2,5-hexanediol in , achieving 94.5% optical purity). This suggests that stereochemical control is achievable for the target compound, aligning with trends in chiral catalyst design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.